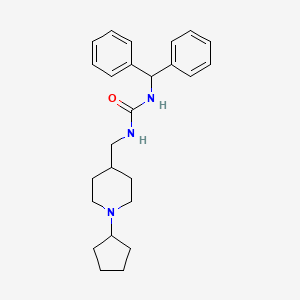![molecular formula C25H27ClN6O2 B2653498 8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 886908-04-9](/img/structure/B2653498.png)
8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- The compound's chemical behavior has been explored in various studies, focusing on its reactions with other chemical entities. For instance, Mustafa, Mansour, and Zaher (1970) examined the reaction of similar triazine derivatives with alkylmagnesium halides and diazomethane, suggesting potential pathways for synthesizing related compounds (Mustafa, Mansour, & Zaher, 1970). Similarly, Bektaş et al. (2007) synthesized and tested the antimicrobial activities of new triazole derivatives, demonstrating the compound's utility in creating bioactive molecules (Bektaş et al., 2007).
Potential Pharmacological Applications
- Some studies have explored the potential medicinal applications of related compounds. For example, Abou-Gharbia et al. (1995) discovered that manipulating the structure of similar piperazinyl derivatives could lead to compounds with significant H1-antagonist activity, indicating potential use in allergy and inflammation treatments (Abou-Gharbia et al., 1995). Additionally, Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel antifungal compound from the triazole class, highlighting the therapeutic potential of similar compounds in treating fungal infections (Volkova, Levshin, & Perlovich, 2020).
Biochemical Research
- In biochemical research, the synthesis and characterization of related compounds have been instrumental in understanding molecular interactions and binding properties. For instance, Murugesan et al. (2021) synthesized a compound with a similar structure and conducted spectroscopic and docking studies to elucidate its interaction with human serum albumin, demonstrating its potential in drug delivery and pharmacokinetic studies (Murugesan et al., 2021).
Anticancer Research
- Yurttaş et al. (2014) investigated a series of triazine derivatives bearing a piperazine amide moiety for their anticancer activities, particularly against breast cancer cells. This indicates the compound's potential in developing new cancer treatments (Yurttaş et al., 2014).
Agricultural Applications
- Li et al. (2005) developed novel herbicidal 1-phenyl-piperazine-2,6-diones through a new synthetic route, suggesting the use of such compounds in agricultural settings to control weeds and pests (Li et al., 2005).
Anticonvulsant Research
- Obniska et al. (2010) synthesized new Mannich bases derived from similar compounds and evaluated their anticonvulsant activity, indicating potential applications in treating neurological disorders (Obniska et al., 2010).
Eigenschaften
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-17-4-3-5-19(14-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-12-10-30(11-13-31)15-18-6-8-20(26)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEYEFLRKTULBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


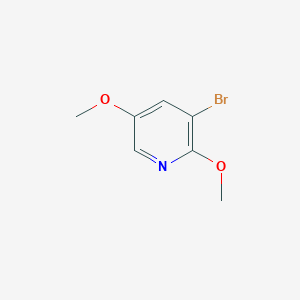
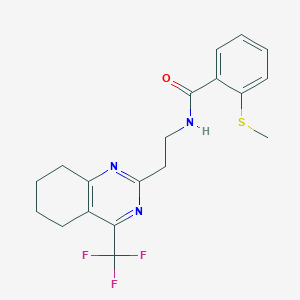




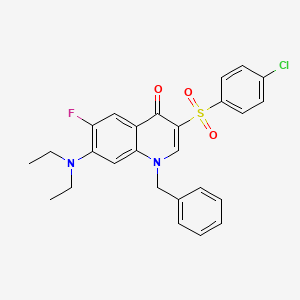
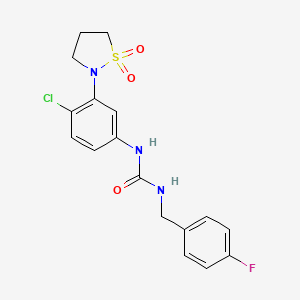

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2653436.png)
